molecular formula C20H21N3O2 B376256 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333767-89-8

6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B376256
CAS RN: 333767-89-8
M. Wt: 335.4g/mol
InChI Key: NUQNIQQQDCWZGB-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

6-Methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound synthesized through various chemical reactions. One study involves its synthesis via a water-mediated reaction, highlighting its potential in green chemistry and environmental sustainability. This study also delves into the compound's non-linear optical (NLO) properties and molecular docking analyses, suggesting its relevance in the field of material science and pharmaceutical research (Jayarajan et al., 2019).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, research on N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides indicates promising antimicrobial activity, suggesting potential applications in developing new antibiotics or antiseptics (Gein et al., 2013).

Synthesis Methods and Variations

A variety of synthesis methods and derivative compounds have been explored in the literature. For instance, one study focuses on synthesizing a similar compound using microwave irradiation, showcasing an innovative approach to chemical synthesis that could be applied to this compound (Chen et al., 2012).

Biological Evaluation and Applications

The compound and its derivatives have been evaluated for various biological activities. Studies involving similar compounds have shown significant antimicrobial and antifungal activities, indicating the potential of this compound in treating infectious diseases (Zamaraeva et al., 2015).

Quantum Chemical Analysis

Quantum chemical analysis and molecular structure investigation provide insights into the electronic and bonding characteristics of compounds like this compound. These studies are crucial for understanding the compound's potential in various applications, including pharmaceuticals and materials science (Memarian et al., 2011).

properties

IUPAC Name

6-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-8-10-15(11-9-12)18-17(14(3)21-20(25)23-18)19(24)22-16-7-5-4-6-13(16)2/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNIQQQDCWZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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